

# BP Light 550 Carboxylic Acid: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *BP Light 550 carboxylic acid*

Cat. No.: *B15622343*

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
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **BP Light 550 carboxylic acid**, a fluorescent dye equivalent to DyLight 550. It is designed to furnish researchers, scientists, and drug development professionals with the essential chemical, physical, and application-specific information to effectively utilize this fluorophore in their work. This document details the dye's chemical structure, formula, spectroscopic properties, and provides a generalized experimental protocol for its application in bioconjugation.

## Chemical Structure and Formula

**BP Light 550 carboxylic acid** is a bright, photostable fluorescent dye belonging to the cyanine dye family. Its chemical structure features a polymethine chain connecting two nitrogen-containing heterocyclic moieties, a common characteristic of this class of dyes. The presence of a carboxylic acid group provides a reactive handle for covalent attachment to amine-containing molecules.

Chemical Structure:

 alt text

Source: BroadPharm

Based on the provided molecular weight of 943 g/mol and the typical composition of cyanine dyes, a plausible chemical formula can be inferred. Cyanine dyes are rich in carbon and

hydrogen, with nitrogen, and often sulfur, in the heterocyclic rings. The presence of sulfonate groups is common to enhance water solubility.

**Molecular Formula (deduced):** While the exact elemental composition is not publicly available, the molecular weight of 943 g/mol suggests a complex structure typical of modern fluorescent dyes.

## Physicochemical and Spectroscopic Properties

**BP Light 550 carboxylic acid** and its equivalent, DyLight 550, are known for their high fluorescence intensity, photostability, and excellent water solubility.<sup>[1][2]</sup> These properties make them superior alternatives to older dyes like TRITC and Cy3 for many fluorescence-based applications.<sup>[3][4]</sup> The high water solubility allows for a higher dye-to-protein ratio in conjugation reactions without causing precipitation.<sup>[1][3]</sup>

The key spectroscopic properties of DyLight 550, the spectral equivalent of BP Light 550, are summarized in the table below.

Property	Value	Reference
Excitation Maximum ( $\lambda_{ex}$ )	562 nm	<sup>[2][5]</sup>
Emission Maximum ( $\lambda_{em}$ )	576 nm	<sup>[2][5]</sup>
Molar Extinction Coefficient ( $\epsilon$ )	150,000 $\text{cm}^{-1}\text{M}^{-1}$	<sup>[2]</sup>
Spectrally Similar Dyes	Alexa Fluor 555, Cy3, TRITC	<sup>[5]</sup>

## Applications in Research and Drug Development

The vibrant orange-to-red fluorescence and robust chemical properties of BP Light 550 make it a versatile tool for a variety of biological and biomedical research applications. Its primary use is as a fluorescent label for the detection and visualization of biomolecules.

Key Applications Include:

- **Fluorescence Microscopy:** Ideal for labeling proteins, antibodies, and other molecules for high-resolution imaging of cellular structures and processes.<sup>[6]</sup>

- Flow Cytometry: Used to label cells and antibodies for quantitative analysis of cell populations.[\[6\]](#)
- Immunohistochemistry (IHC) and Immunocytochemistry (ICC): For the detection of specific antigens in tissue sections and cultured cells.
- Western Blotting and ELISA: As a reporter molecule for the detection of target proteins.[\[6\]](#)
- High-Content Screening (HCS): Suitable for automated imaging and analysis of cellular events.[\[1\]](#)

## Experimental Protocols: Bioconjugation

The carboxylic acid group on BP Light 550 can be activated to react with primary amines on target molecules, such as proteins, antibodies, or amine-modified oligonucleotides, to form a stable amide bond. This is typically achieved using carbodiimide chemistry, most commonly with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[\[7\]](#)[\[8\]](#)

## General Protocol for EDC/NHS-mediated Amine Coupling

This protocol outlines the general steps for conjugating **BP Light 550 carboxylic acid** to an amine-containing molecule. Optimization of reaction conditions, including pH and reagent concentrations, is recommended for each specific application.[\[7\]](#)

Materials:

- **BP Light 550 carboxylic acid**
- Amine-containing target molecule (e.g., protein, peptide)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
- Coupling Buffer: Phosphate-buffered saline (PBS) or borate buffer, pH 7.2-8.5
- EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

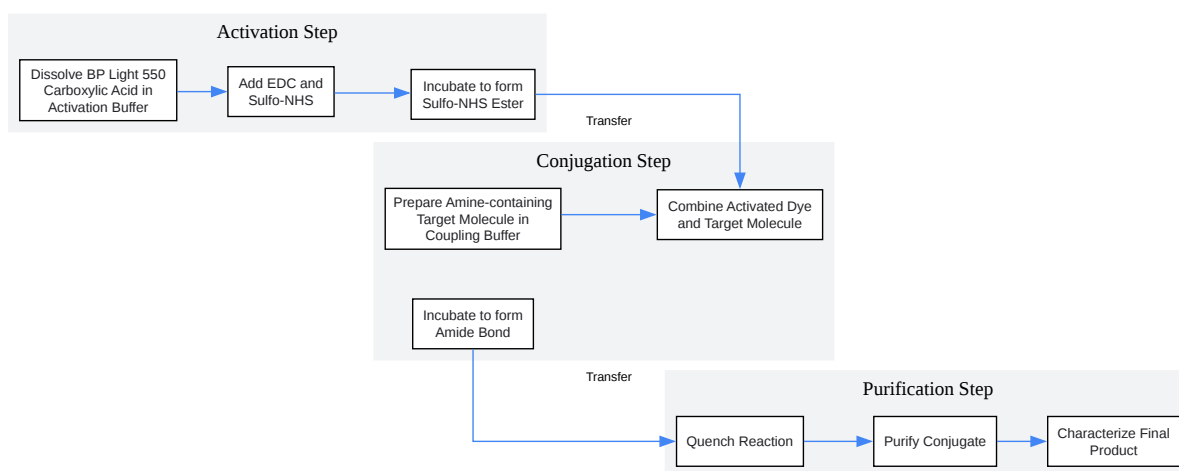
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Quenching solution (e.g., hydroxylamine, Tris buffer)
- Purification column (e.g., size-exclusion chromatography)

#### Procedure:

- Dissolve Target Molecule: Dissolve the amine-containing molecule in the appropriate coupling buffer.
- Activate Carboxylic Acid:
  - Dissolve **BP Light 550 carboxylic acid** in the activation buffer.
  - Add a molar excess of EDC and sulfo-NHS to the dye solution.
  - Incubate for 15-30 minutes at room temperature to form the reactive sulfo-NHS ester.
- Conjugation:
  - Add the activated dye solution to the target molecule solution.
  - Incubate for 1-2 hours at room temperature, or overnight at 4°C, with gentle mixing.
- Quenching: Add the quenching solution to stop the reaction by reacting with any remaining active ester.
- Purification: Remove unconjugated dye and byproducts from the labeled molecule using a suitable purification method, such as size-exclusion chromatography.

## Experimental Workflow Diagram

The following diagram illustrates the logical flow of the bioconjugation process.



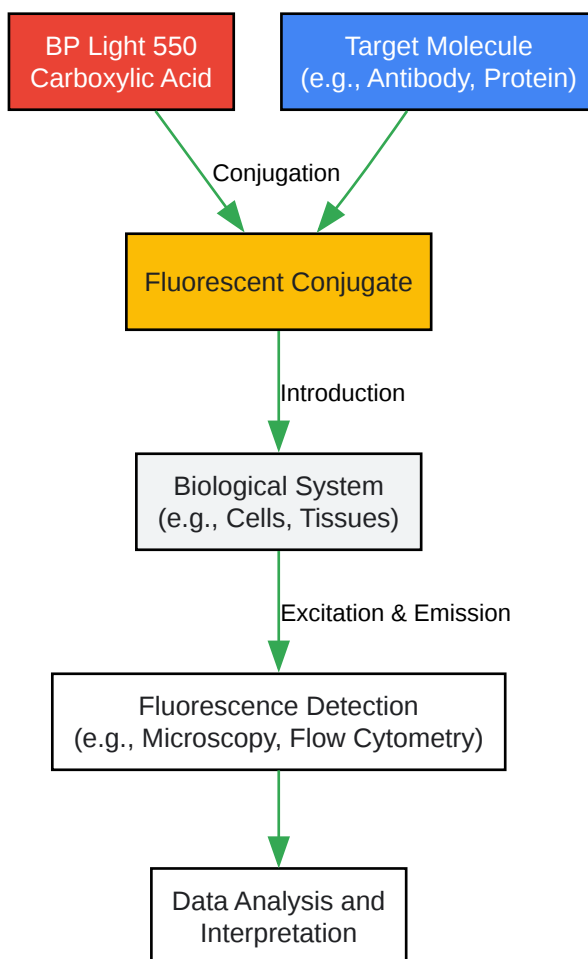
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Caption: A logical workflow for the bioconjugation of **BP Light 550 carboxylic acid** to an amine-containing molecule.

## Signaling Pathways and Logical Relationships

As a fluorescent dye, **BP Light 550 carboxylic acid** is a tool for visualization and is not directly involved in biological signaling pathways. Its utility lies in its ability to be conjugated to molecules that do participate in such pathways, thereby allowing for their study. The logical relationship in its use is one of reporter and target, where the dye's fluorescence signals the location and/or quantity of the molecule it is attached to.

The following diagram illustrates the relationship between the dye, the target molecule, and the biological system under investigation.



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Caption: The logical relationship of **BP Light 550 carboxylic acid** as a fluorescent reporter in a biological experiment.

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